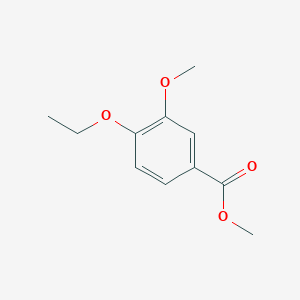
Methyl 4-ethoxy-3-methoxybenzoate
Vue d'ensemble
Description
“Methyl 4-ethoxy-3-methoxybenzoate” is a chemical compound with the molecular formula C11H14O4 . It is a derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of K2CO3 and acetone . The reaction is carried out at 65°C for 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with ethoxy and methoxy functional groups attached to the benzene ring . The exact positions of these groups on the benzene ring can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of the ester functional group. For instance, it can participate in hydrolysis reactions to form carboxylic acids and alcohols . It can also undergo reactions with amines to form amides .Applications De Recherche Scientifique
Photostabilizer Properties : Methyl salicylate and related compounds like methyl 2-methoxybenzoate and methyl 4-hydroxybenzoate have been studied for their ability to generate and quench singlet molecular oxygen, a property important in photostabilization. These compounds are used as dopant agents against O2(1Δg)-mediated degradation in photoprotected materials (Soltermann et al., 1995).
Thermochemical Properties : Research has focused on understanding the structural and thermochemical properties of methyl methoxybenzoates, including their combustion and vaporization enthalpies. These studies are crucial for understanding the stability and reactivity of these compounds (Flores et al., 2019).
Antioxidant Activity : Compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate have been synthesized and evaluated for their antioxidant activities, spectroscopic, electronic, and thermodynamic properties. These studies contribute to the development of new materials with potential biological applications (Medetalibeyoglu, 2021).
Biodegradation Studies : Investigations into the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida show how these compounds can be biodegraded, which is important for understanding their environmental impact and potential biotechnological applications (Bernhardt et al., 1973).
Metabolic Pathways in Bacteria : Studies have been conducted on the metabolism of methoxybenzoic acids by anaerobic bacteria. These findings are significant for understanding microbial pathways that can influence the environmental fate of these compounds (Deweerd et al., 1988).
Synthesis and Characterization : Research on the synthesis of various derivatives of methoxybenzoates, including their structural elucidation, is crucial for the development of new compounds with potential industrial and pharmacological applications. This includes studies on the synthesis of compounds like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and related compounds (Wang Yu, 2008).
Safety and Hazards
As with all chemicals, “Methyl 4-ethoxy-3-methoxybenzoate” should be handled with care. Users should avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-ethoxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQOCXAZMSAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)
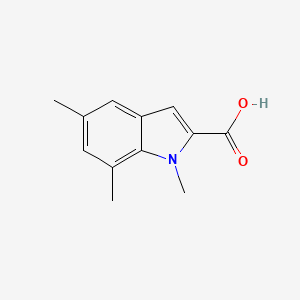
![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)

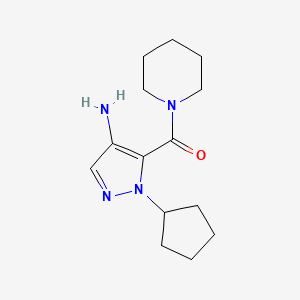
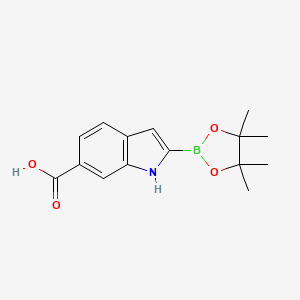
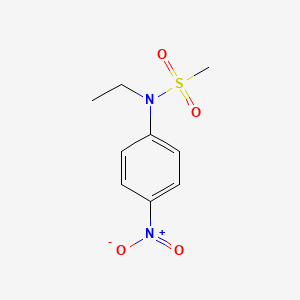
![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)